Cas no 1806929-77-0 (Ethyl 4-(difluoromethyl)-2-fluoro-3-iodopyridine-6-carboxylate)

Ethyl 4-(difluoromethyl)-2-fluoro-3-iodopyridine-6-carboxylate is a fluorinated and iodinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—difluoromethyl, fluoro, and iodo substituents—enhance reactivity and enable selective functionalization, making it a versatile intermediate for cross-coupling reactions and further derivatization. The ethyl carboxylate group provides additional synthetic flexibility for ester hydrolysis or amidation. This compound is particularly valuable in the development of bioactive molecules due to its ability to modulate electronic and steric properties. High purity and stability under standard conditions ensure reliable performance in demanding synthetic applications. Its unique substitution pattern offers distinct advantages in the design of novel heterocyclic compounds.
Ethyl 4-(difluoromethyl)-2-fluoro-3-iodopyridine-6-carboxylate structure
1806929-77-0 structure
Product name:Ethyl 4-(difluoromethyl)-2-fluoro-3-iodopyridine-6-carboxylate
CAS No:1806929-77-0
MF:C9H7F3INO2
Molecular Weight:345.057065248489
CID:4882438

Ethyl 4-(difluoromethyl)-2-fluoro-3-iodopyridine-6-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-(difluoromethyl)-2-fluoro-3-iodopyridine-6-carboxylate
    • インチ: 1S/C9H7F3INO2/c1-2-16-9(15)5-3-4(7(10)11)6(13)8(12)14-5/h3,7H,2H2,1H3
    • InChIKey: PTBXVGNKIHQXLH-UHFFFAOYSA-N
    • SMILES: IC1=C(N=C(C(=O)OCC)C=C1C(F)F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 255
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 39.2

Ethyl 4-(difluoromethyl)-2-fluoro-3-iodopyridine-6-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029035614-500mg
Ethyl 4-(difluoromethyl)-2-fluoro-3-iodopyridine-6-carboxylate
1806929-77-0 95%
500mg
$1,853.50 2022-03-31
Alichem
A029035614-250mg
Ethyl 4-(difluoromethyl)-2-fluoro-3-iodopyridine-6-carboxylate
1806929-77-0 95%
250mg
$1,078.00 2022-03-31
Alichem
A029035614-1g
Ethyl 4-(difluoromethyl)-2-fluoro-3-iodopyridine-6-carboxylate
1806929-77-0 95%
1g
$3,155.55 2022-03-31

Ethyl 4-(difluoromethyl)-2-fluoro-3-iodopyridine-6-carboxylate 関連文献

Ethyl 4-(difluoromethyl)-2-fluoro-3-iodopyridine-6-carboxylateに関する追加情報

Introduction to Ethyl 4-(difluoromethyl)-2-fluoro-3-iodopyridine-6-carboxylate (CAS No. 1806929-77-0)

Ethyl 4-(difluoromethyl)-2-fluoro-3-iodopyridine-6-carboxylate (CAS No. 1806929-77-0) is a versatile and highly functionalized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a difluoromethyl group, a fluorine atom, and an iodine atom, offers a broad range of applications in the development of novel drugs and therapeutic agents.

The difluoromethyl group in Ethyl 4-(difluoromethyl)-2-fluoro-3-iodopyridine-6-carboxylate is known for its ability to enhance the metabolic stability and pharmacokinetic properties of molecules. This feature is particularly valuable in the design of drugs that require prolonged half-lives and improved bioavailability. The presence of the fluorine atom further contributes to the compound's stability and can influence its binding affinity to biological targets, making it a valuable tool in the optimization of drug candidates.

The iodine atom in Ethyl 4-(difluoromethyl)-2-fluoro-3-iodopyridine-6-carboxylate provides additional reactivity and versatility, allowing for a wide range of chemical transformations. Iodinated compounds are often used as intermediates in the synthesis of more complex molecules, including those with potential therapeutic applications. The iodine atom can also serve as a handle for further functionalization, enabling the introduction of other substituents that can modulate the compound's biological activity.

Recent studies have highlighted the potential of Ethyl 4-(difluoromethyl)-2-fluoro-3-iodopyridine-6-carboxylate in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has demonstrated its efficacy as a lead compound in the development of antiviral agents. The compound's unique structure allows it to interact with viral enzymes, potentially inhibiting their activity and reducing viral replication. This makes it a promising candidate for further investigation in the context of viral infections.

In addition to its antiviral properties, Ethyl 4-(difluoromethyl)-2-fluoro-3-iodopyridine-6-carboxylate has shown potential in cancer research. Studies have indicated that it can selectively target cancer cells by disrupting key signaling pathways involved in cell proliferation and survival. The compound's ability to modulate these pathways suggests its potential as a novel anticancer agent, warranting further exploration in preclinical and clinical settings.

The synthesis of Ethyl 4-(difluoromethyl)-2-fluoro-3-iodopyridine-6-carboxylate involves several well-established chemical reactions, including nucleophilic substitution, halogenation, and esterification. These reactions are typically carried out under controlled conditions to ensure high yields and purity. The synthetic route is scalable and can be adapted for large-scale production, making it suitable for industrial applications.

In terms of safety and handling, Ethyl 4-(difluoromethyl)-2-fluoro-3-iodopyridine-6-carboxylate should be managed with appropriate precautions to ensure the safety of laboratory personnel. It is recommended to handle the compound under a fume hood and to use personal protective equipment (PPE) such as gloves and safety goggles. Additionally, proper disposal methods should be followed to minimize environmental impact.

The future prospects for Ethyl 4-(difluoromethyl)-2-fluoro-3-iodopyridine-6-carboxylate are promising. Ongoing research aims to further elucidate its biological mechanisms and optimize its properties for specific therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive innovation and bring this compound closer to clinical use.

In conclusion, Ethyl 4-(difluoromethyl)-2-fluoro-3-iodopyridine-6-carboxylate (CAS No. 1806929-77-0) is a highly functionalized compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it a valuable tool for the development of novel drugs with improved stability, bioavailability, and therapeutic efficacy. As research continues to advance, this compound is poised to play a crucial role in addressing unmet medical needs and improving patient outcomes.

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